
N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide” is a chemical compound that has been used in scientific research . It is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide derivatives is achieved by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Molecular Structure Analysis
The molecular structure of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide derivatives is confirmed by their FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide derivatives are eco-friendly and involve simple work-up with high yields .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide derivatives can be determined using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Applications De Recherche Scientifique
Antiepileptic Activity
A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives demonstrated significant antiepileptic activity in mice. These compounds, synthesized using microwave radiation, showed varying levels of seizure latency times, with some compounds exhibiting latency times comparable to or greater than that of the control drug, thalidomide. Molecular docking studies revealed strong interactions with the GABA_A receptor, suggesting a potential mechanism for their antiepileptic effects (Asadollahi et al., 2019).
Radiopharmaceutical Applications
In the field of positron emission tomography (PET) imaging, a derivative of N-(1,3-dioxoisoindolin-2-yl) demonstrated improved binding affinity for the metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This compound, labeled with fluorine-18, presents a promising tool for imaging studies and further development in radiopharmaceutical research (Kil et al., 2014).
HIV Integrase Inhibition
A study focusing on novel 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues found significant inhibition of HIV-1 integrase strand transfer in vitro. These findings highlight the potential of these derivatives in HIV treatment, offering new avenues for the development of antiviral therapies (Wadhwa et al., 2019).
Antimicrobial Activity
Derivatives containing the (dioxoisoindolin-2-yl)phenylacetic acid moiety were synthesized and exhibited promising antimicrobial activities. This research underscores the utility of such derivatives in developing new antimicrobial agents (Bedair et al., 2006).
Polymer Science
In materials science, optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and aromatic diamines were synthesized, showcasing their potential in creating novel materials with specific optical and thermal properties (Faghihi et al., 2010).
Mécanisme D'action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide is the pro-inflammatory cytokine, tumor necrosis factor (TNF) . TNF is a main regulator of the inflammatory cascade controlling several pathways, the important ones are anti-angiogenic, anti-inflammatory, and immuno-modulatory .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide interacts with TNF, resulting in the inhibition of its activity . This interaction leads to changes in the inflammatory cascade, affecting the anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .
Biochemical Pathways
The compound affects the TNF-regulated inflammatory cascade. This cascade controls several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways . The inhibition of TNF by N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide leads to downstream effects on these pathways, potentially reducing inflammation and modulating immune responses .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide’s action include the inhibition of TNF activity, leading to potential reductions in inflammation and modulation of immune responses . In vitro studies have shown that the compound can inhibit TNF activity by 78% at a concentration of 10 μM .
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-14(10-9-11-5-2-1-3-6-11)18-13-8-4-7-12-15(13)17(22)19-16(12)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAWFRDQXCDBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)
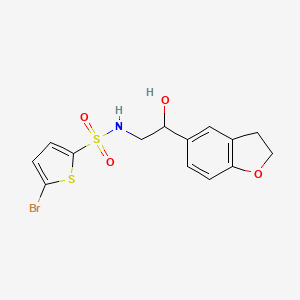
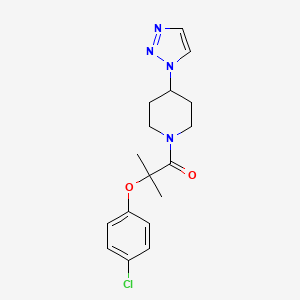

![N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)
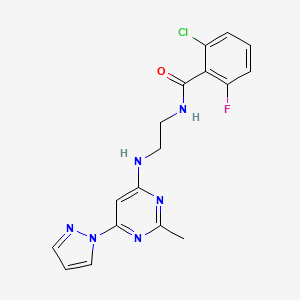
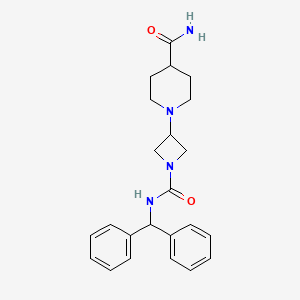
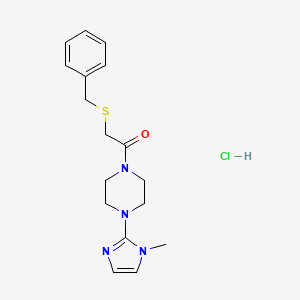
![methyl 3-(N-(2-([2,3'-bithiophen]-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2967714.png)
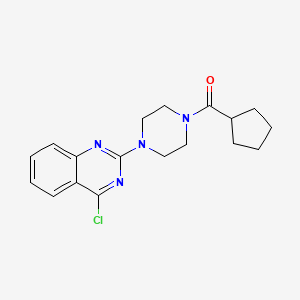
![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)
![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)
